![molecular formula C12H12ClF3N4OS B1241516 (3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)
(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
3-(carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide is a member of (trifluoromethyl)benzenes.
Scientific Research Applications
Synthesis and Biological Activities
Tyrosinase and Melanin Inhibitors : This compound, synthesized as part of a series, demonstrated significant inhibitory potential against Mushroom tyrosinase. It also showed potential as a depigmentation drug with minimal side effects (Raza et al., 2019).
Heterocyclic Compounds Synthesis : The compound was involved in the synthesis of heterocyclic compounds that possess various biological activities, including lipoxygenase inhibition (Aziz‐ur‐Rehman et al., 2016).
Antifungal Activities : Synthesized derivatives of this compound showed fungicidal activities against several fungi, indicating potential in antifungal medication (Lee et al., 1999).
Anticancer Agents : A derivative of this compound was synthesized and evaluated for its anticancer activity, particularly against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Binding to Human Serum Albumin : Studies explored the binding characteristics of thiosemicarbazone derivatives of this compound to human serum albumin, which is significant for understanding the pharmacokinetic mechanism of drugs (Karthikeyan et al., 2016).
Antibacterial Activities : Some derivatives demonstrated notable antibacterial activity against various bacterial strains, potentially offering new avenues for treating microbial diseases (Husain et al., 2010).
properties
Product Name |
(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide |
---|---|
Molecular Formula |
C12H12ClF3N4OS |
Molecular Weight |
352.76 g/mol |
IUPAC Name |
(3E)-3-(carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H12ClF3N4OS/c1-6(19-20-11(17)22)4-10(21)18-9-3-2-7(13)5-8(9)12(14,15)16/h2-3,5H,4H2,1H3,(H,18,21)(H3,17,20,22)/b19-6+ |
InChI Key |
DYBCULMZPQWAIG-KPSZGOFPSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
SMILES |
CC(=NNC(=S)N)CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
solubility |
52.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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